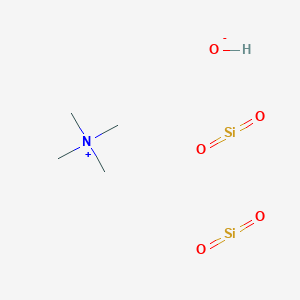
2-(9,10-Dihydrophenanthren-2-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(9,10-Dihydrophenanthren-2-yl)acetic acid is an organic compound with the molecular formula C16H14O2 and a molecular weight of 238.28 g/mol . This compound is characterized by the presence of a phenanthrene moiety, which is a polycyclic aromatic hydrocarbon, attached to an acetic acid group. It is primarily used in research settings and has various applications in chemistry and related fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(9,10-Dihydrophenanthren-2-yl)acetic acid typically involves the reaction of phenanthrene with acetic acid derivatives under specific conditions. One common method includes the Friedel-Crafts acylation of phenanthrene using acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds through the formation of an acylium ion intermediate, which then reacts with phenanthrene to form the desired product .
Chemical Reactions Analysis
Types of Reactions: 2-(9,10-Dihydrophenanthren-2-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or hydrocarbons using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid)
Major Products:
Oxidation: Phenanthrene-2-carboxylic acid, phenanthrene-2,9,10-trione
Reduction: 9,10-Dihydrophenanthrene-2-ylmethanol, phenanthrene
Substitution: Halogenated phenanthrene derivatives, nitrophenanthrene derivatives
Scientific Research Applications
2-(9,10-Dihydrophenanthren-2-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(9,10-Dihydrophenanthren-2-yl)acetic acid is not fully understood, but it is believed to interact with various molecular targets and pathways. In biological systems, it may exert its effects by modulating enzyme activity, binding to specific receptors, or altering cellular signaling pathways. Further research is needed to elucidate the precise mechanisms involved .
Comparison with Similar Compounds
Phenanthreneacetic acid: Similar structure but lacks the dihydro modification.
9,10-Dihydrophenanthrene: Lacks the acetic acid group.
Phenanthrene-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an acetic acid group.
Uniqueness: 2-(9,10-Dihydrophenanthren-2-yl)acetic acid is unique due to the presence of both the phenanthrene moiety and the acetic acid group, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical modifications and applications in various fields .
Properties
Molecular Formula |
C16H14O2 |
|---|---|
Molecular Weight |
238.28 g/mol |
IUPAC Name |
2-(9,10-dihydrophenanthren-2-yl)acetic acid |
InChI |
InChI=1S/C16H14O2/c17-16(18)10-11-5-8-15-13(9-11)7-6-12-3-1-2-4-14(12)15/h1-5,8-9H,6-7,10H2,(H,17,18) |
InChI Key |
DWHBOZAFTAQYEK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC(=C2)CC(=O)O)C3=CC=CC=C31 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 3-[[(E)-2-cyano-3-(ethoxycarbonylamino)-3-oxoprop-1-enyl]amino]-1H-indole-2-carboxylate](/img/structure/B12340768.png)

![N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]Benzeneacetamide](/img/structure/B12340778.png)
![2-(1-Hydroxy-1,3-dihydro-benzo[c][1,2]oxaborol-6-yloxy)-pyrimidine-5-carboxylic acid methyl ester](/img/structure/B12340783.png)


![(1Z)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-(methylsulfanyl)-N-(4-nitropiperazin-1-yl)methanimine](/img/structure/B12340823.png)


![5-chloro-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-hydroxy-2-oxopyridine-3-carboximidamide](/img/structure/B12340838.png)


![(E)-3-[(4,6-dimethylpyrimidin-2-yl)amino]-2-(2H-tetrazol-5-yl)prop-2-enenitrile](/img/structure/B12340858.png)
![ethyl N-[(E)-2-cyano-3-(2,4-dichloroanilino)prop-2-enoyl]carbamate](/img/structure/B12340865.png)
